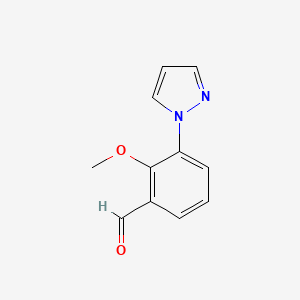

2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-9(8-14)4-2-5-10(11)13-7-3-6-12-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPJFZUEZKPAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N2C=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Methoxy 3 1h Pyrazol 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde is a primary site for a variety of chemical modifications, including nucleophilic additions, condensations, olefinations, and redox reactions.

Nucleophilic Addition Reactions (e.g., Grignard, Cyanohydrin Formation)

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by a wide range of nucleophiles. While specific studies on this compound are not extensively documented, the general reactivity of aromatic aldehydes suggests that it will readily undergo nucleophilic addition reactions.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX), to the aldehyde would lead to the formation of secondary alcohols. The reaction proceeds via the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. The nature of the 'R' group in the Grignard reagent can be varied to introduce a wide range of substituents.

Cyanohydrin Formation: The addition of a cyanide ion, typically from a source like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of an acid, would result in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the oxygen atom.

A representative table of potential nucleophilic addition reactions is provided below, illustrating the expected products.

| Nucleophile | Reagent Example | Expected Product Type |

| Grignard Reagent | Phenylmagnesium bromide | Secondary Alcohol |

| Cyanide | Sodium cyanide/HCl | Cyanohydrin |

| Hydride | Sodium borohydride (B1222165) | Primary Alcohol |

| Organolithium Reagent | n-Butyllithium | Secondary Alcohol |

Condensation Reactions for Schiff Base and Imine Formation

The reaction of this compound with primary amines under appropriate conditions, often with acid or base catalysis and removal of water, is expected to yield Schiff bases or imines. These condensation reactions are fundamental in the synthesis of various biologically active compounds and ligands for coordination chemistry. For instance, the condensation with aniline (B41778) would produce the corresponding N-phenylimine. The reaction of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one in the presence of piperidine (B6355638) as a catalyst is a documented example of such a condensation reaction on a related pyrazole (B372694) aldehyde, yielding the corresponding methylene-bridged product. mdpi.com

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. While no specific examples utilizing this compound are available, its aldehyde functionality is expected to be a suitable substrate for these transformations.

Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated from a phosphonium (B103445) salt and a strong base. This reaction is highly versatile for the synthesis of alkenes with control over the double bond position.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. A key advantage of the HWE reaction is that the byproducts are water-soluble phosphate (B84403) esters, which can be easily removed from the reaction mixture. This reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.

A related transformation, the Heck reaction, has been performed on a derivative of a similar pyrazole aldehyde. Specifically, the ligandless palladium-catalyzed Heck reaction of 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole with an indole (B1671886) derivative has been reported. mdpi.com This indicates the feasibility of palladium-catalyzed cross-coupling reactions on molecules containing the pyrazolyl-phenyl moiety.

Selective Oxidation of the Aldehyde Group to Carboxylic Acids

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. The choice of oxidant is crucial to avoid unwanted side reactions on the pyrazole ring or the methoxy (B1213986) group.

Selective Reduction of the Aldehyde Group to Alcohols

Conversely, the aldehyde can be selectively reduced to a primary alcohol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH4) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones in the presence of other functional groups. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although care must be taken to avoid reduction of other functionalities if present.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring in this compound also possesses distinct reactivity, primarily involving the nitrogen atoms.

N-Alkylation: The nitrogen atom at the N-1 position of the pyrazole ring is nucleophilic and can undergo alkylation reactions. These reactions are typically carried out using an alkyl halide in the presence of a base. The regioselectivity of N-alkylation in pyrazoles can be influenced by the nature of the substituents on the pyrazole ring and the reaction conditions. Studies have shown that highly selective N-alkylation of pyrazoles can be achieved. researchgate.netnih.gov For instance, enzymatic cascades have been developed for the catalyst-controlled N-alkylation of pyrazoles with high regioselectivity. nih.gov

The presence of the ortho-methoxybenzaldehyde substituent may influence the regioselectivity of N-alkylation. The alkoxy group is known to be an ortho, para-directing group in electrophilic aromatic substitution, which could electronically influence the pyrazole ring. doubtnut.com

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring in N-arylpyrazoles is generally susceptible to electrophilic aromatic substitution. Due to the directing effects of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. The presence of the methoxy-substituted phenyl ring at the N1 position can further influence the reactivity of the pyrazole moiety.

Common electrophilic substitution reactions applicable to the pyrazole ring of this compound include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be optimized to achieve regioselectivity for the C4 position and to avoid side reactions on the benzaldehyde (B42025) ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagent/Conditions | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-methoxy-3-(4-nitro-1H-pyrazol-1-yl)benzaldehyde |

| Bromination | Br₂/CH₃COOH | 2-methoxy-3-(4-bromo-1H-pyrazol-1-yl)benzaldehyde |

| Chlorination | SO₂Cl₂ | 2-methoxy-3-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |

Note: The data in this table is predictive and based on the general reactivity of N-arylpyrazoles. Experimental verification is required.

Functionalization at the Pyrazole Nitrogen (N-Alkylation, N-Acylation)

While the N1 position of the pyrazole ring is already substituted, the N2 nitrogen atom possesses a lone pair of electrons and can, in principle, be functionalized. However, N-alkylation and N-acylation at the N2 position of an N1-substituted pyrazole lead to the formation of a pyrazolium (B1228807) salt, a positively charged species.

N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) under neutral or basic conditions can lead to the formation of N1,N2-dialkylpyrazolium salts. These reactions are typically carried out in a suitable organic solvent. The regioselectivity of alkylation on unsymmetrical pyrazoles can be influenced by steric and electronic factors.

N-Acylation: Acylation at the N2 position can be achieved using acyl chlorides or anhydrides. Similar to alkylation, this reaction would result in the formation of an N-acylpyrazolium salt. These salts can be useful intermediates in various synthetic transformations.

Ring-Opening and Rearrangement Reactions

The pyrazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. Ring-opening reactions are not common and would require harsh conditions or specific activation. Similarly, rearrangements of the pyrazole ring itself are rare. However, rearrangements involving substituents on the ring are more plausible. For instance, under certain photochemical or thermal conditions, rearrangements of N-arylpyrazoles have been observed, though this is not a common transformation. There is currently no specific literature describing ring-opening or rearrangement reactions for this compound.

Transformations at the Methoxy Group and Benzene (B151609) Ring

The benzaldehyde portion of the molecule also presents opportunities for chemical modification, specifically at the methoxy group and the aromatic ring.

Demethylation Reactions of the Methoxy Group

The methoxy group can be cleaved to yield the corresponding phenol, 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde. This transformation is typically achieved using strong acids or Lewis acids. Common reagents for demethylation include boron tribromide (BBr₃), hydrobromic acid (HBr), and trimethylsilyl (B98337) iodide (TMSI). chem-station.com The choice of reagent and reaction conditions is crucial to avoid undesired side reactions on the aldehyde or pyrazole functionalities.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions |

|---|---|

| Boron tribromide (BBr₃) | Dichloromethane, low temperature |

| Hydrobromic acid (HBr) | Acetic acid, reflux |

Electrophilic Aromatic Substitution on the Benzaldehyde Ring (e.g., Nitration, Halogenation)

The benzene ring of the benzaldehyde moiety is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the aldehyde group, which is a meta-director. However, the methoxy group is an activating, ortho-, para-director. The combined effect of these two substituents will direct incoming electrophiles to the positions ortho and para to the methoxy group and meta to the aldehyde group.

Nitration: Nitration of the benzaldehyde ring can be achieved using a mixture of nitric acid and sulfuric acid. The expected major products would be the result of substitution at the positions activated by the methoxy group and not strongly deactivated by the aldehyde.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst. The regioselectivity will be governed by the same electronic effects as in nitration.

Multi-Component Reactions (MCRs) Incorporating this compound

Aromatic aldehydes are valuable components in a variety of multi-component reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step. This compound can serve as the aldehyde component in well-known MCRs such as the Biginelli, Hantzsch, and Ugi reactions. These reactions would lead to the formation of diverse heterocyclic structures bearing the 2-methoxy-3-(1H-pyrazol-1-yl)phenyl substituent. nih.govbeilstein-journals.orgresearchgate.netmdpi.com

For example, in a Biginelli-type reaction, this compound could react with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to yield a dihydropyrimidinone or dihydropyrimidinethione derivative. The specific outcome and yield of such MCRs would depend on the reaction conditions and the other components used.

Table 3: Potential Multi-Component Reactions

| Reaction Name | Other Components | Resulting Heterocycle |

|---|---|---|

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, Ammonia | Dihydropyridine |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the chemo-, regio-, and stereoselectivity in reactions of this compound. While general principles of organic chemistry allow for predictions regarding its reactivity, dedicated research focusing on this particular compound is not present in the accessible body of scholarly work. The interplay of the ortho-methoxy group, the meta-pyrazolyl substituent, and the aldehyde functionality is expected to exert significant influence on the selectivity of its chemical transformations. However, without experimental data or theoretical studies on this specific molecule, a detailed analysis of its chemo-, regio-, and stereoselective behavior remains speculative.

General expectations for the reactivity of substituted benzaldehydes can be considered. For instance, the aldehyde group is a primary site for nucleophilic attack. The electronic effects of the methoxy and pyrazolyl substituents would modulate the electrophilicity of the carbonyl carbon. The methoxy group, being ortho to the aldehyde, is an electron-donating group through resonance, which might slightly decrease the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde. Conversely, the pyrazolyl group at the meta position is generally considered an electron-withdrawing group, which would enhance the electrophilicity of the carbonyl carbon. The net effect of these two substituents on the chemoselectivity of reactions, particularly in competition with other functional groups, has not been experimentally determined for this molecule.

In terms of regioselectivity, reactions involving electrophilic aromatic substitution would be directed by the combined influence of the existing substituents. The powerful ortho-, para-directing methoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the pyrazolyl group's directing effects and the steric hindrance from the substituents would also play a crucial role in determining the final regiochemical outcome.

Regarding stereoselectivity, in asymmetric reactions such as nucleophilic additions to the aldehyde carbonyl, the presence of the ortho-methoxy and meta-pyrazolyl groups could offer a degree of steric hindrance, potentially influencing the facial selectivity of the attack. Chiral catalysts or reagents would be necessary to induce enantioselectivity, and the specific interactions between the substrate, reagent, and catalyst would govern the stereochemical outcome. There are reports on asymmetric Henry reactions of benzaldehydes bearing an ortho-alkoxy group, which suggest that such substituents can influence enantioselectivity, though specific data for the pyrazolyl-substituted compound is unavailable. researchgate.net Similarly, stereoselectivity in Wittig-type reactions is known to be affected by ortho-substituents on the benzaldehyde, but no studies have been conducted on this compound. researchgate.net

Due to the lack of specific research on this compound, no detailed research findings or data tables on its chemo-, regio-, and stereoselectivity can be presented. Further experimental and computational studies are required to elucidate the specific reactivity patterns of this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Methoxy 3 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and stereochemistry.

The ¹H NMR spectrum of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde is expected to show distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic environment of the protons, influenced by the electron-withdrawing aldehyde group and the aromatic nature of the benzene (B151609) and pyrazole (B372694) rings.

The protons on the pyrazole ring are expected to appear as distinct signals. H5' is anticipated to be the most downfield of the pyrazole protons due to its proximity to the nitrogen atom and the benzene ring. The H4' proton should appear as a triplet, coupled to both H3' and H5'.

The protons on the benzaldehyde (B42025) ring (H4, H5, and H6) would form a complex splitting pattern. The aldehyde proton (-CHO) is expected to be the most downfield signal in the spectrum, appearing as a singlet around 9.8-10.5 ppm. The methoxy (B1213986) group (-OCH₃) protons will also appear as a sharp singlet, typically around 3.8-4.0 ppm.

Coupling constant (J) analysis is crucial for confirming the substitution pattern. For instance, the ortho-coupling between adjacent aromatic protons (like H4 and H5) typically falls in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (Aldehyde) | 9.8 – 10.5 | Singlet (s) | N/A |

| H5' (Pyrazole) | 7.9 – 8.2 | Doublet of doublets (dd) | J = 2.0-3.0, 0.5-1.0 |

| H3' (Pyrazole) | 7.6 – 7.8 | Doublet (d) | J = 1.5-2.5 |

| H5 (Benzene) | 7.4 – 7.6 | Triplet (t) | J = 7.5-8.5 |

| H4 (Benzene) | 7.2 – 7.4 | Doublet of doublets (dd) | J = 7.5-8.5, 1.0-2.0 |

| H6 (Benzene) | 7.1 – 7.3 | Doublet of doublets (dd) | J = 7.5-8.5, 1.0-2.0 |

| H4' (Pyrazole) | 6.4 – 6.6 | Triplet (t) | J = 2.0-3.0 |

| H (Methoxy) | 3.8 – 4.0 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically appearing between 185 and 195 ppm. The carbon atoms of the benzene ring attached to the electronegative oxygen (C2) and nitrogen (C3) would also be significantly downfield. The methoxy carbon is expected to resonate around 55-60 ppm. The chemical shifts of the pyrazole carbons are characteristic of five-membered aromatic heterocycles.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Aldehyde) | 185 – 195 |

| C2 (Benzene) | 155 – 160 |

| C5' (Pyrazole) | 140 – 145 |

| C3 (Benzene) | 135 – 140 |

| C3' (Pyrazole) | 130 – 135 |

| C1 (Benzene) | 128 – 132 |

| C5 (Benzene) | 125 – 130 |

| C6 (Benzene) | 120 – 125 |

| C4 (Benzene) | 115 – 120 |

| C4' (Pyrazole) | 108 – 112 |

| C (Methoxy) | 55 – 60 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between the coupled protons on the pyrazole ring (H3'/H4' and H4'/H5') and between adjacent protons on the benzene ring (H4/H5 and H5/H6). This helps to piece together the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~6.5 ppm would show a cross-peak to the carbon signal at ~110 ppm, confirming their assignment as H4' and C4' of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-couplings), which is critical for connecting different fragments of the molecule. Key expected correlations would include the aldehyde proton showing cross-peaks to the C1 and C2 carbons of the benzene ring, and the methoxy protons correlating with the C2 carbon. Furthermore, correlations between the pyrazole protons (e.g., H5') and the benzene carbons (e.g., C3) would confirm the connectivity between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. A key NOESY correlation would be expected between the methoxy protons and the H4 proton on the benzene ring, confirming the ortho arrangement of these substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition. For this compound, the molecular formula is C₁₁H₁₀N₂O₂. The calculated exact mass can be compared with the experimentally determined mass to confirm the formula with high confidence.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₁H₁₀N₂O₂ | 202.0742 |

| [M+H]⁺ | C₁₁H₁₁N₂O₂ | 203.0815 |

| [M+Na]⁺ | C₁₁H₁₀N₂NaO₂ | 225.0634 |

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions. The analysis of these fragments helps to confirm the structure. The fragmentation of aromatic aldehydes is well-characterized. miamioh.edu

Key expected fragmentation pathways for this compound include:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion [M-H]⁺ is a common fragmentation for aldehydes.

Loss of the formyl group (M-29): Cleavage of the C-C bond between the benzene ring and the aldehyde group would result in the loss of a CHO radical, yielding an [M-29]⁺ ion.

Loss of carbon monoxide (M-28): Following the loss of the formyl hydrogen, the resulting ion can lose a molecule of CO to give an [M-29]⁺ ion.

Cleavage involving the methoxy group: Loss of a methyl radical (CH₃) to give an [M-15]⁺ ion or a methoxy radical (OCH₃) to give an [M-31]⁺ ion are also plausible fragmentation pathways.

Cleavage of the pyrazole ring: The pyrazole ring can also fragment, leading to characteristic ions.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Loss From Molecular Ion |

| 202 | [C₁₁H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 201 | [C₁₁H₉N₂O₂]⁺ | H• |

| 187 | [C₁₀H₇N₂O₂]⁺ | CH₃• |

| 173 | [C₁₁H₉N₂O]⁺ | CHO• |

| 171 | [C₁₀H₇N₂O]⁺ | OCH₃• |

| 135 | [C₈H₇O₂]⁺ | C₃H₃N₂• (Pyrazole radical) |

| 77 | [C₆H₅]⁺ | C₅H₅N₂O₂ |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation, identification, and quantification of this compound and its derivatives. These methods are crucial in analyzing reaction mixtures, assessing purity, and identifying metabolites.

In GC-MS analysis, the electron impact (EI) ionization of this compound is expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺) would be prominent. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group and the scission of the pyrazole ring. The behavior of pyrazoles under electron impact is highly dependent on the nature and position of substituents. rsc.org A common fragmentation process for pyrazoles involves the initial cleavage of the N-N bond. rsc.org For the benzaldehyde portion, characteristic losses of H· (M-1) and the ·CHO group (M-29) are anticipated. The methoxy group can be lost as a methyl radical (·CH₃, M-15) or formaldehyde (B43269) (CH₂O, M-30).

LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), is well-suited for analyzing the compound, often yielding the protonated molecular ion [M+H]⁺ as the base peak with minimal fragmentation. This is advantageous for molecular weight determination and for coupling with tandem mass spectrometry (MS/MS) for structural elucidation. In MS/MS analysis, collision-induced dissociation of the [M+H]⁺ ion would generate fragment ions characteristic of the molecule's structure, following pathways similar to those in GC-MS.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Notes |

|---|---|---|

| 202 | [C₁₁H₁₀N₂O₂]⁺· | Molecular Ion (M⁺·) |

| 201 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 187 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 173 | [M-CHO]⁺ | Loss of the formyl radical |

| 135 | [C₈H₇O₂]⁺ | Fragment corresponding to methoxybenzoyl cation |

| 68 | [C₃H₄N₂]⁺· | Fragment corresponding to pyrazole radical cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. epequip.com For this compound, these spectra would exhibit characteristic bands corresponding to its constituent parts.

The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. niscpr.res.in Its exact position is influenced by the electronic effects of the substituents on the benzene ring. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aldehydic C-H stretch would produce characteristic, though sometimes weak, bands around 2750 cm⁻¹ and 2850 cm⁻¹. niscpr.res.indocbrown.info The asymmetric and symmetric stretching of the C-O-C bond in the methoxy group would appear in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively. mdpi.com

Vibrations associated with the pyrazole and benzene rings would dominate the fingerprint region (below 1600 cm⁻¹). Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. researchgate.net The pyrazole ring itself has characteristic C=N and N-N stretching modes. researchgate.net Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H Stretch | 2880 - 2800 and 2780 - 2700 | Weak |

| Aldehyde C=O Stretch | 1715 - 1690 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium to Strong |

| Pyrazole Ring C=N Stretch | ~1550 - 1460 | Medium |

| Asymmetric C-O-C Stretch (methoxy) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (methoxy) | 1050 - 1010 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to its extensive conjugated system, which includes the benzene ring, the pyrazole ring, and the carbonyl group. wikipedia.org

The presence of this extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). youtube.comscispace.com The spectrum would likely show intense absorption bands in the UV region. For comparison, substituted pyrazoles often exhibit absorption maxima between 220 nm and 290 nm. nih.govresearchgate.net The benzaldehyde chromophore also contributes significantly. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the phenyl ring, along with the pyrazole substituent, will influence the precise position and intensity of the absorption maxima. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength.

X-ray Crystallography for Solid-State Structure Determination

Analysis of crystal structures of similar pyrazole-substituted phenyl compounds allows for the prediction of key geometric parameters. nih.govnih.gov The N1-N2 bond length in the pyrazole ring is expected to be around 1.35 Å, with C-N bonds of approximately 1.34-1.38 Å and C-C bonds within the ring around 1.37-1.42 Å. rdd.edu.iquomphysics.net The C=O bond of the aldehyde group would be approximately 1.21 Å.

A crucial parameter is the dihedral angle between the planes of the phenyl and pyrazole rings. Due to potential steric hindrance between the ortho-substituents, this angle is expected to be non-zero, indicating a twisted conformation. nih.gov Dihedral angles in related structures can range from nearly planar to over 80 degrees, depending on the nature and size of the substituents. nih.govnih.gov

Table 3: Typical Bond Lengths and Angles for Pyrazole-Phenyl Structures

| Parameter | Typical Value |

|---|---|

| N1-N2 Bond Length (pyrazole) | 1.34 - 1.37 Å |

| C3-N2 Bond Length (pyrazole) | 1.32 - 1.35 Å |

| C-C Bond Length (phenyl) | 1.37 - 1.40 Å |

| C=O Bond Length (aldehyde) | 1.20 - 1.22 Å |

| C(phenyl)-N(pyrazole) Bond Length | 1.42 - 1.44 Å |

| N1-N2-C3 Bond Angle (pyrazole) | ~112° |

| C-C-C Bond Angle (phenyl) | ~120° |

The conformation of the molecule in the solid state is dictated by a balance of intramolecular steric effects and intermolecular packing forces. The orientation of the methoxy and aldehyde groups relative to the phenyl ring, and the twist between the phenyl and pyrazole rings, are key conformational features. nih.gov The molecular packing, or how individual molecules arrange themselves, is governed by the need to fill space efficiently while maximizing favorable intermolecular interactions. Common packing motifs in pyrazole derivatives include herringbone patterns and stacked arrangements. nih.gov

Although this compound lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···O and C-H···N intermolecular hydrogen bonds. imedpub.comcardiff.ac.uk The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor, and the pyrazole nitrogen atoms can also act as acceptors. These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.gov

Furthermore, the presence of two aromatic rings (phenyl and pyrazole) creates the potential for π-π stacking interactions. rsc.orgnumberanalytics.com These non-covalent interactions, where the electron clouds of adjacent rings attract each other, play a significant role in stabilizing the crystal structure. researchgate.net The geometry of these interactions can be parallel-displaced or T-shaped, with typical centroid-to-centroid distances of 3.5–4.0 Å. researchgate.netrsc.org Analysis of these intermolecular forces is crucial for understanding the crystal engineering principles that govern the solid-state architecture of the compound. researchgate.net

In-depth Analysis of this compound Reveals No Evidence of Polymorphism in Current Scientific Literature

Despite a thorough review of existing scientific literature, no studies specifically investigating the polymorphic behavior of the chemical compound this compound or its derivatives have been identified. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. However, for this particular compound, there is a notable absence of crystallographic and spectroscopic data necessary to explore such phenomena.

The investigation into the solid-state properties of this compound is hampered by the lack of published research detailing its crystal structure. Advanced analytical techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and various spectroscopic methods (FTIR, Raman, solid-state NMR) are essential for identifying and characterizing different polymorphic forms. To date, the scientific community has not published any findings resulting from the application of these techniques to this compound.

Consequently, a detailed discussion on its potential polymorphs, including the generation of data tables comparing crystallographic parameters or spectroscopic shifts between different forms, cannot be provided. The exploration of factors that might induce polymorphism, such as solvent effects, temperature gradients, and pressure variations during crystallization, remains purely speculative without foundational experimental data.

While research exists on the synthesis and characterization of a wide array of benzaldehyde and pyrazole derivatives, and some of these studies do touch upon the polymorphic nature of those compounds, the specific molecular architecture of this compound has not been the subject of such investigations.

Therefore, the section on polymorphism studies for this compound and its derivatives remains an open area for future research. The synthesis of this compound followed by a comprehensive solid-state characterization would be the necessary first step to determine if it exhibits polymorphism and to elucidate the structures and properties of any potential crystalline forms. Until such studies are conducted and published, a scientifically accurate and detailed account of its polymorphism cannot be compiled.

Theoretical and Computational Chemistry Investigations of 2 Methoxy 3 1h Pyrazol 1 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for predicting molecular structures, properties, and reactivity from the fundamental principles of quantum mechanics. These ab initio methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure AnalysisDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves using a functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p), to perform calculations.mdpi.com

For 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde, the first step would be geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model. nih.gov

HOMO-LUMO Energy Gap and Molecular Orbital Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity.nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. ajchem-a.com For a molecule like this compound, analysis of the HOMO-LUMO gap would provide valuable predictions about its behavior in chemical reactions.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability |

Electrostatic Potential (MEP) Surface Analysis for Understanding Charge Distribution and Nucleophilic/Electrophilic SitesThe Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites.nih.govThe MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red and yellow, are electron-rich and are susceptible to electrophilic attack. nih.gov These areas are often associated with lone pairs of electronegative atoms like oxygen or nitrogen. Regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack, commonly found around hydrogen atoms. nih.gov For this compound, an MEP analysis would identify the electron-rich carbonyl oxygen and pyrazole (B372694) nitrogens as likely sites for electrophilic interaction, while hydrogen atoms on the aromatic rings would be potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and HyperconjugationNatural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.ktu.edu

This analysis is particularly useful for studying intramolecular charge transfer and hyperconjugative interactions. Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. ktu.edu For the target compound, NBO analysis could reveal key stabilizing interactions, such as those between the lone pairs of the methoxy (B1213986) oxygen and the π* anti-bonding orbitals of the benzene (B151609) ring.

| Interaction (Donor -> Acceptor) | E(2) (kcal/mol) | Type of Interaction |

| LP(O) -> σ(C-C) | (Data not available) | Lone Pair -> Anti-bond |

| π(C=C) -> π(C=C) | (Data not available) | Pi-bond -> Pi Anti-bond |

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

Computational Prediction of NMR Chemical ShiftsNuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The theoretical calculation of NMR chemical shifts (δ) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO).researchgate.netmdpi.comThese calculations are typically done on the DFT-optimized geometry of the molecule.

The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, usually Tetramethylsilane (TMS). Comparing the theoretically predicted 1H and 13C NMR spectra with experimental data serves as a stringent test of the accuracy of the computed molecular structure. mdpi.commdpi.com For this compound, predicted shifts would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms within the molecule.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| 1H NMR | (Data not available) | (Data not available) |

| 13C NMR | (Data not available) | (Data not available) |

Calculation of Vibrational Frequencies (IR and Raman)

Theoretical calculations of vibrational frequencies for this compound would typically be performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). mdpi.com These calculations provide a set of normal modes of vibration, each with a corresponding frequency and intensity for both Infrared (IR) and Raman activity.

The calculated frequencies are usually scaled to correct for anharmonicity and the approximations inherent in the computational method. The Potential Energy Distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (bond stretching, angle bending, torsions) to each frequency. mdpi.com

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound This table is illustrative and not based on published data for the specific compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment (PED) |

|---|---|---|

| ν(C=O) | ~1700 | C=O stretching |

| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretching |

| ν(C-H) aldehyde | ~2850, ~2750 | Aldehyde C-H stretching |

| ν(C=C) aromatic | ~1600-1450 | Aromatic C=C stretching |

| ν(C-N) pyrazole | ~1350 | Pyrazole C-N stretching |

| δ(C-H) | ~1300-1000 | In-plane C-H bending |

| γ(C-H) | ~900-650 | Out-of-plane C-H bending |

Simulation of UV-Vis Spectra

The simulation of the UV-Vis absorption spectrum for this compound would be carried out using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netepstem.net This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strength for each transition, which relates to the intensity of the absorption peak.

The calculations are often performed for the molecule in a vacuum and in different solvents to observe any solvatochromic shifts. researchgate.net The results help in assigning the electronic transitions, such as n→π* and π→π*, which are characteristic of molecules containing carbonyl groups and aromatic rings. researchgate.net

Table 2: Hypothetical Simulated UV-Vis Spectral Data for this compound in Ethanol This table is illustrative and not based on published data for the specific compound.

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| ~350 | ~3.54 | ~0.02 | HOMO-1 → LUMO (n→π*) |

| ~280 | ~4.43 | ~0.55 | HOMO → LUMO (π→π*) |

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of this compound would be essential to identify the most stable three-dimensional structure. This involves systematically rotating the single bonds, particularly the C-C bond connecting the pyrazole ring to the benzene ring and the C-O bond of the methoxy group.

A Potential Energy Surface (PES) scan is performed by calculating the energy of the molecule at each rotational step. researchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. scispace.com Such analysis reveals the preferred orientation of the pyrazole and methoxy substituents relative to the aldehyde group.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. For instance, the oxidation of the aldehyde group or electrophilic substitution on the aromatic rings could be studied.

DFT calculations would be used to locate the transition state structures for each step of a proposed reaction pathway. nih.gov By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. This provides insights into the reaction's feasibility, kinetics (activation energy), and thermodynamics. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the electronic changes occurring during the reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. scispace.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility.

MD simulations are particularly useful for understanding how the molecule behaves in a solvent. By explicitly including solvent molecules (e.g., water) in the simulation box, one can study the formation and dynamics of hydrogen bonds and other intermolecular interactions. This provides a more realistic model of the molecule's behavior in solution compared to implicit solvent models. scispace.com

Applications of 2 Methoxy 3 1h Pyrazol 1 Yl Benzaldehyde in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the aldehyde, methoxy (B1213986), and pyrazole (B372694) groups makes 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde a significant intermediate in the field of organic synthesis. Its functional groups can be selectively targeted to construct intricate molecular architectures.

The aldehyde and the pyrazole nitrogen atoms are perfectly positioned to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often involve condensation with a variety of binucleophilic reagents. For instance, the reaction of pyrazole-4-carboxaldehydes with hydrazines or other similar reagents is a known method for creating fused pyrazole derivatives, such as pyrazolo[3,4-b]quinolines. hilarispublisher.commdpi.com While direct examples involving this compound are specific, the general reactivity pattern of substituted pyrazole aldehydes is well-established. The aldehyde group can undergo condensation to form an intermediate, which then cyclizes via reaction with the pyrazole ring or a substituent, leading to novel tricyclic structures. semanticscholar.org

The general synthetic approach often involves a multi-step process or a one-pot multicomponent reaction. hilarispublisher.com For example, a common strategy is the Friedländer condensation, which synthesizes quinolines from o-aminoaryl aldehydes or ketones and a compound containing a reactive α-methylene group. mdpi.com In a similar vein, this compound can be envisioned to react with compounds containing active methylene (B1212753) groups adjacent to a nitrile or another carbonyl, followed by intramolecular cyclization to yield fused systems.

| Precursor Type | Reactant | Resulting Fused System | Reaction Type |

|---|---|---|---|

| o-Aminoaryl Pyrazole Aldehyde | Active Methylene Compound | Pyrazolo[3,4-b]quinoline | Friedländer Condensation |

| 5-Chloro-4-formylpyrazole | Aromatic Amine | Pyrazoloquinoline | Condensation/Cyclization |

| Exocyclic α,β-unsaturated ketone | Hydrazine Hydrate | Tricyclic Fused Pyrazoline | Condensation/Cyclization |

The unique scaffold of this compound makes it an attractive starting point for the synthesis of analogs of natural products and for creating bioisosteres. The pyrazole ring, in particular, is a common bioisostere for amide or other functional groups found in biologically active molecules. Synthetic strategies often focus on modifying the aldehyde group while retaining the core pyrazolyl-benzene structure.

For example, the aldehyde can be converted into other functional groups through standard organic transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via Wittig or Horner-Wadsworth-Emmons reactions. These transformations provide access to a wide range of derivatives. A particularly useful reaction is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone to form a chalcone (B49325). mdpi.com These chalcone intermediates are versatile precursors for synthesizing various heterocyclic compounds. mdpi.comnih.gov

Another key synthetic strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. mdpi.comnih.gov The core aromatic ring can be further functionalized if a halogen atom is introduced, allowing for the coupling of various fragments to build up molecular complexity, thereby generating a library of compounds that are structurally related to natural products.

Design and Synthesis of Novel Ligands in Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the oxygen atom of the aldehyde group in this compound provide excellent coordination sites for metal ions. This has led to its use in the design of novel ligands for coordination chemistry.

The most common strategy for creating ligands from this benzaldehyde (B42025) is through the synthesis of Schiff bases. This involves the condensation of the aldehyde group with a primary amine, resulting in an imine linkage (-N=CH-). The resulting Schiff base ligands are often multidentate, capable of binding to a metal ion through the pyrazole nitrogen, the imine nitrogen, and potentially the methoxy oxygen. This chelation effect leads to the formation of stable metal complexes. nih.gov

The nature of the amine used in the Schiff base formation can be varied to tune the properties of the resulting ligand and its metal complexes. For example, using chiral amines can lead to the formation of chiral metal complexes, which are of interest in asymmetric catalysis. The coordination geometry and the stoichiometry of the resulting metal complexes depend on the metal ion, the ligand structure, and the reaction conditions. Techniques such as single-crystal X-ray diffraction are used to characterize the precise structures of these complexes.

| Functional Group | Potential Coordination Atom | Derived Ligand Type | Chelation Mode |

|---|---|---|---|

| Pyrazole | N | Schiff Base | Bidentate (N,N') |

| Aldehyde (as Imine) | N' | Schiff Base | Tridentate (N,N',O) |

| Methoxy | O | Schiff Base | Tridentate (N,N',O) |

Metal complexes derived from ligands based on this compound have potential applications in catalysis. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst. For instance, palladium complexes with benzimidazole-based ligands, which are structurally related to pyrazole systems, have been successfully used as catalysts in C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov Similarly, copper complexes have been investigated for oxidation reactions. nih.gov

The versatility of the pyrazole-based ligand allows for the creation of both homogeneous and heterogeneous catalysts. Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity. For heterogeneous catalysis, the ligand or its metal complex can be anchored to a solid support, such as a polymer or silica. This facilitates catalyst separation and recycling, which is a significant advantage in industrial processes. The introduction of vinyl groups into pyrazole-based ligands, for example, allows for their copolymerization to create solid-supported catalysts. fau.de

Contributions to Advanced Materials Science and Supramolecular Chemistry

The structural features of this compound and its derivatives also make them interesting candidates for the development of advanced materials and for studies in supramolecular chemistry. The aromatic rings can participate in π-π stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

These non-covalent interactions can be exploited to construct well-ordered supramolecular assemblies, such as liquid crystals or gels. Furthermore, the ability of these molecules to act as ligands allows for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are crystalline solids with porous structures, and they have potential applications in gas storage, separation, and catalysis.

The incorporation of this pyrazole-benzaldehyde moiety into larger conjugated systems can also lead to materials with interesting photophysical properties. For example, molecules containing pyrazole and biphenyl (B1667301) fragments have been shown to exhibit blue fluorescence, making them potential candidates for use in organic light-emitting diodes (OLEDs). mdpi.com The synthesis of such materials often involves cross-coupling reactions to extend the π-conjugated system. mdpi.com

Monomer in Polymer Synthesis (e.g., functional polymers)

The benzaldehyde functionality in this compound serves as a key reactive site for its incorporation into polymer chains. Benzaldehyde and its derivatives can be copolymerized with other monomers, such as phthalaldehydes, to create functional polymers. figshare.comresearchgate.net This approach allows for the introduction of the pyrazole and methoxy groups as pendant functionalities along the polymer backbone, thereby imparting specific properties to the resulting material.

The synthesis of functional polymers often involves the copolymerization of a primary monomer with a functionalized comonomer. In this context, this compound can act as a comonomer. For instance, anionic initiated polymerization of phthalaldehyde with electron-deficient benzaldehydes has been shown to yield copolymers. figshare.comresearchgate.net The reactivity of the benzaldehyde monomer is influenced by its electronic properties, suggesting that the methoxy and pyrazole substituents would modulate the incorporation of this monomer into a polymer chain.

The pyrazole moiety, once incorporated into a polymer, can offer sites for metal coordination or hydrogen bonding, leading to the formation of cross-linked networks or materials with specific catalytic or recognition capabilities. The aldehyde group can also be utilized for post-polymerization modification, allowing for the attachment of other functional groups. nih.gov A study on benzaldehyde-functionalized polymer vesicles demonstrated that the aldehyde groups within the vesicular walls could be used for cross-linking and further functionalization through reductive amination. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Example | Potential Polymer Functionality |

| Anionic Copolymerization | Phthalaldehyde | Triggerable depolymerization, metal coordination |

| Polycondensation | Diamines | Schiff base formation, thermal stability |

| Post-polymerization Modification | Amino-functionalized polymers | Grafting of pyrazole units, fluorescent materials |

Self-Assembly Studies and Molecular Recognition

The structure of this compound is conducive to studies in supramolecular chemistry, particularly in self-assembly and molecular recognition. The pyrazole ring is a well-known motif for forming hydrogen bonds and coordinating with metal ions. mdpi.com The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, facilitating the formation of predictable supramolecular architectures such as dimers, trimers, and larger aggregates. researchgate.net

In the context of molecular recognition, the pyrazole and aldehyde functionalities can act as binding sites for specific guest molecules or ions. The pyrazole ring is known to coordinate with a variety of metal ions, and the aldehyde's oxygen atom can also participate in coordination or hydrogen bonding. nih.gov This dual-functionality makes this compound and its derivatives promising candidates for the design of receptors for anions or cations.

Precursors for Sensor Development (focus on chemical design, not performance)

The design of chemical sensors often relies on molecules that can undergo a detectable change in their photophysical properties upon interaction with a specific analyte. Pyrazole derivatives have been extensively investigated as fluorescent chemosensors for the detection of metal ions, anions, and biomolecules. nih.gov The this compound scaffold is an excellent starting point for the design of such sensors.

The pyrazole ring can serve as a recognition unit for analytes, particularly metal cations. nih.gov The benzaldehyde group can be chemically modified to introduce a signaling unit, such as a fluorophore, or it can itself participate in the signaling mechanism. For example, the formation of a Schiff base with an amino-functionalized fluorophore can lead to a new molecule with distinct spectroscopic properties.

The design strategy for a sensor based on this scaffold would involve linking the recognition event at the pyrazole moiety to a change in the electronic properties of the conjugated system, which in turn would affect the absorption or emission of light. The methoxy group can also influence the photophysical properties of the molecule by acting as an electron-donating group. A review of recent chemosensors based on pyrazole derivatives highlights the importance of combining the pyrazole core with other functional moieties to enhance complexing behavior and photophysical properties. nih.gov

Scaffold Exploration in Academic Medicinal Chemistry Research (focused on design principles and theoretical target interactions, not clinical results)

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govnih.gov The this compound structure combines this important heterocycle with a versatile benzaldehyde handle, making it an attractive starting point for the design and synthesis of new potential therapeutic agents.

Design and Synthesis of Derivatives for Ligand-Target Interaction Studies

The aldehyde group of this compound is a versatile functional group that allows for the straightforward synthesis of a wide array of derivatives. It can readily undergo reactions such as condensation with hydrazines to form hydrazones, reductive amination to produce amines, and Wittig reactions to yield alkenes. Each of these synthetic transformations allows for the introduction of diverse substituents, enabling a systematic exploration of the chemical space around the core scaffold.

For instance, condensation with various substituted hydrazines can lead to a library of pyrazole-containing hydrazones, which are known to exhibit a broad spectrum of biological activities. mdpi.com The synthesis of pyrazole-4-carbaldehyde derivatives via the Vilsmeier-Haack reaction is a common strategy to introduce an aldehyde group that can be further functionalized. nih.gov

The design of derivatives would be guided by the intended biological target. The pyrazole ring can mimic a phenyl ring and participate in π-π stacking or hydrophobic interactions within a protein binding pocket. The nitrogen atoms can form crucial hydrogen bonds with amino acid residues. The methoxy group can also influence binding by acting as a hydrogen bond acceptor or by modifying the electronic properties of the aromatic ring.

Table 2: Synthetic Strategies for Derivatization of this compound

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

| Condensation | Hydrazine derivatives | Hydrazone | Antimicrobial, Anticancer |

| Reductive Amination | Primary/Secondary Amines | Amine | CNS agents, Kinase inhibitors |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkene | Bioisosteric replacement |

| Knoevenagel Condensation | Active methylene compounds | α,β-Unsaturated system | Michael acceptors, Enzyme inhibitors |

In Silico Screening and Molecular Docking for Binding Site Prediction

Computational methods such as in silico screening and molecular docking are powerful tools in modern drug discovery to predict the binding affinity and orientation of a ligand within the active site of a biological target. nih.govresearchgate.net Derivatives of this compound can be computationally evaluated against various protein targets to prioritize synthetic efforts.

Molecular docking studies would involve generating a 3D model of the pyrazole derivative and "docking" it into the binding site of a target protein. The scoring functions would then estimate the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the pyrazole nitrogen atoms could be predicted to form hydrogen bonds with backbone amides or acidic residues in a kinase hinge region. The methoxy-substituted phenyl ring could fit into a hydrophobic pocket.

Computational studies on pyrazole derivatives have been used to elucidate their structural and functional properties, providing insights into their molecular behavior and interactions. eurasianjournals.com Such studies can help in understanding the role of different substituents on the pyrazole and phenyl rings in modulating the binding affinity and selectivity for a particular target.

Structure-Activity Relationship (SAR) Studies based on Synthetic Modifications and Theoretical Predictions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. nih.gov The this compound scaffold provides multiple points for synthetic modification to build a comprehensive SAR.

Key structural features that can be systematically varied include:

Substituents on the pyrazole ring: Although the parent compound has an unsubstituted pyrazole, derivatives could be synthesized with substituents at the 3, 4, or 5-positions of the pyrazole ring to probe for additional interactions.

Substituents on the phenyl ring: The effect of the methoxy group's position and the introduction of other substituents (e.g., halogens, alkyl groups, nitro groups) on the phenyl ring can be investigated.

Modifications of the aldehyde group: As discussed, the aldehyde can be converted into a variety of other functional groups, and the nature of this group will significantly impact the molecule's properties and biological activity.

Theoretical predictions from molecular docking and other computational methods can guide the synthesis of new derivatives. For instance, if docking studies suggest that a hydrogen bond donor is required at a certain position, a derivative incorporating an -OH or -NH2 group can be synthesized and tested. The correlation of the predicted binding affinities with experimentally determined biological activities helps to refine the SAR model and design more potent and selective compounds. Pyrazolone derivatives, which are structurally related to pyrazoles, have been the subject of extensive SAR investigations for various biological targets. nih.gov

Future Directions and Emerging Research Opportunities for 2 Methoxy 3 1h Pyrazol 1 Yl Benzaldehyde

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to pyrazole (B372694) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.netbenthamdirect.com Future research should focus on developing more efficient and environmentally benign methodologies for the synthesis of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde. Green chemistry principles, such as the use of aqueous media, solvent-free reactions, and recyclable catalysts, are central to this endeavor. benthamdirect.comnih.govthieme-connect.com

One promising avenue is the exploration of one-pot, multi-component reactions that can construct the molecule in a single step from readily available starting materials. researchgate.netnih.gov Microwave-assisted and ultrasound-assisted syntheses could also be investigated to reduce reaction times and energy consumption. benthamdirect.comnih.gov The development of solid-supported catalysts could simplify purification processes and enhance catalyst reusability, contributing to a more sustainable synthetic protocol. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multi-Component Reaction | Reduced reaction steps, time, and waste. | Identification of suitable starting materials and catalysts. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. | Optimization of reaction conditions (temperature, time, power). |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields under mild conditions. | Investigation of the effect of ultrasonic frequency and power. |

| Solid-Supported Catalysis | Ease of catalyst separation and recycling. | Development of robust and efficient heterogeneous catalysts. |

| Aqueous Media Synthesis | Environmentally friendly, reduced use of organic solvents. | Exploration of water-tolerant catalysts and reaction conditions. |

Advanced Mechanistic Investigations into its Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in organic synthesis. Advanced mechanistic investigations, combining experimental and computational approaches, can provide valuable insights. researchgate.net Isotope labeling studies, in conjunction with kinetic analysis, can elucidate reaction pathways and identify rate-determining steps in key transformations.

Computational studies, employing Density Functional Theory (DFT), can be used to model reaction intermediates and transition states, providing a deeper understanding of the reaction mechanisms at a molecular level. researchgate.net Such studies can also predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding the design of new synthetic applications.

Exploration of Novel Functional Group Interconversions and Derivatizations

The aldehyde and pyrazole moieties in this compound offer multiple sites for functional group interconversions and derivatizations. Future research should systematically explore these possibilities to expand the chemical space accessible from this starting material. The aldehyde group can be converted into a wide range of other functional groups, including alcohols, carboxylic acids, amines, and various heterocyclic systems.

The pyrazole ring can be functionalized through electrophilic substitution reactions, with the C4 position being the most likely site of attack. chemicalbook.com Halogenation of the pyrazole ring, for instance, could introduce a handle for further cross-coupling reactions, enabling the synthesis of more complex molecules. mdpi.com

| Functional Group | Potential Transformations | Potential Applications of Derivatives |

| Aldehyde | Oxidation, Reduction, Reductive amination, Wittig reaction, Condensation reactions. | Synthesis of pharmaceuticals, agrochemicals, and materials. |

| Pyrazole | Halogenation, Nitration, Sulfonation, Friedel-Crafts acylation. | Development of new ligands, catalysts, and biologically active compounds. |

| Methoxy (B1213986) Group | Ether cleavage. | Introduction of a phenolic hydroxyl group for further functionalization. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. mdpi.comnih.gov The integration of the synthesis and derivatization of this compound with flow chemistry platforms represents a significant area for future research. Continuous-flow processes can enable the rapid optimization of reaction conditions and facilitate the on-demand synthesis of this compound and its derivatives. galchimia.comresearchgate.net

Automated synthesis platforms can be employed to perform multi-step reaction sequences in a continuous and unattended manner, accelerating the discovery of new derivatives with desired properties. researchgate.netnih.govscribd.com This approach is particularly valuable for the rapid generation of compound libraries for high-throughput screening in drug discovery and materials science.

Application in Photochemistry and Electrochemistry

The photochemical and electrochemical properties of pyrazole derivatives remain relatively unexplored. Future research could investigate the behavior of this compound under photochemical and electrochemical conditions. Photochemical reactions, such as [2+2] cycloadditions or photoisomerizations, could lead to the formation of novel molecular architectures. semanticscholar.orgresearchgate.net The aldehyde functionality could also act as a photoremovable directing group in certain synthetic sequences. acs.org

Electrochemical methods offer a green and efficient alternative for a variety of organic transformations. thieme-connect.com The electrochemical oxidation or reduction of this compound could provide access to new reactive intermediates and synthetic pathways. researchgate.net For instance, electrochemical oxidative aromatization of pyrazoline precursors could be a sustainable route to pyrazole synthesis. rsc.org

Expansion of Ligand Design Principles to New Metal Centers and Catalytic Processes

Pyrazole-containing compounds are well-established as versatile ligands in coordination chemistry and catalysis. nih.govnih.govnih.govrsc.orgbohrium.com The nitrogen atoms of the pyrazole ring in this compound can coordinate to a variety of metal centers. Future research should focus on the design and synthesis of novel ligands derived from this scaffold and the exploration of their coordination chemistry with a broader range of transition metals.

The resulting metal complexes could be screened for their catalytic activity in various organic transformations, such as cross-coupling reactions, oxidation, and reduction reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the benzaldehyde (B42025) and pyrazole rings to optimize the performance of the catalyst for specific applications.

| Metal Center | Potential Catalytic Application | Key Ligand Design Considerations |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). | Tuning steric bulk and electronic properties of the pyrazole and benzaldehyde moieties. |

| Copper | Click chemistry, Oxidation reactions. | Introduction of additional donor atoms to create multidentate ligands. |

| Iron/Manganese | Oxidation, Reduction, C-H activation. | Design of pincer-type ligands for enhanced stability and reactivity. |

| Rhodium/Iridium | Hydrogenation, Hydroformylation. | Synthesis of chiral ligands for asymmetric catalysis. |

In-depth Theoretical Characterization of Electronic and Geometric Properties

Computational chemistry provides a powerful tool for understanding the fundamental properties of molecules. researchgate.netnih.gov Future research should include in-depth theoretical characterization of the electronic and geometric properties of this compound and its derivatives. DFT calculations can be used to determine key parameters such as bond lengths, bond angles, dihedral angles, and molecular orbital energies. tsijournals.comresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions. rsc.org Molecular electrostatic potential (MEP) maps can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. These theoretical studies will complement experimental findings and provide a deeper understanding of the structure-property relationships for this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde?

The compound can be synthesized via condensation reactions between substituted benzaldehydes and pyrazole derivatives. For example, analogous syntheses involve reacting 4-(1H-pyrazol-1-yl)benzaldehyde with methoxy-substituted reagents in tetrahydrofuran (THF) using NaH as a base and triethyl phosphite as a catalyst . Alternatively, the Vilsmeier-Haack reaction (DMF/POCl₃) is effective for introducing formyl groups to heterocyclic systems, as demonstrated in the synthesis of pyrazole-carbaldehyde derivatives . Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) yields high-purity products.

Q. How to characterize this compound using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, aldehyde proton at δ ~9.8–10.2 ppm) .

- IR spectroscopy : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ adducts) .

Q. What purification techniques are recommended post-synthesis?

Flash chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for removing unreacted starting materials . Recrystallization from ethanol/water mixtures can further enhance purity for crystalline derivatives .

Advanced Research Questions

Q. How to resolve contradictions in NMR data when synthesizing derivatives of this compound?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism in the pyrazole ring or steric hindrance. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) by observing signal coalescence at elevated temperatures .

- 2D techniques (COSY, HSQC) : Resolve overlapping peaks and assign protons/carbons unambiguously .

- Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) .

Q. What strategies are effective for crystallizing this compound for X-ray analysis?

Slow evaporation of a dichloromethane/hexane solution often yields diffraction-quality crystals. For refinement, use SHELXL to model thermal parameters and hydrogen bonding networks. Note that polymorphism may occur; test multiple solvent systems (e.g., DMF/water, acetone) .

Q. How to analyze the electronic effects of substituents on the benzaldehyde ring using computational methods?

Perform density functional theory (DFT) calculations to study:

- Frontier molecular orbitals (HOMO/LUMO) : Assess electron-donating/withdrawing effects of substituents .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .

- Charge distribution : Correlate with experimental reactivity (e.g., regioselectivity in cross-coupling reactions) .

Q. How to investigate the coordination chemistry of this compound with metal ions?

Synthesize metal complexes (e.g., Cd(II) or Cu(II)) and characterize via:

- X-ray crystallography : Resolve binding modes (e.g., κ²-N,N coordination via pyrazole and aldehyde groups) .